molecular formula C17H14N2O2S B2826186 (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035001-36-4

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2826186
CAS No.: 2035001-36-4
M. Wt: 310.37
InChI Key: LMHIVTLUCBLIHH-BQYQJAHWSA-N
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Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a complex organic compound that features a combination of furan, thiophene, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

    Synthesis of the pyridin-3-ylmethylamine: This involves the reaction of 2-(thiophen-2-yl)pyridine with formaldehyde and hydrogen cyanide, followed by reduction.

    Coupling Reaction: The final step involves coupling the furan-2-yl acrylamide with the pyridin-3-ylmethylamine under conditions that promote the formation of the (E)-isomer, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: The acrylamide group can be reduced to the corresponding amine using hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide: can be compared with other heterocyclic compounds that contain furan, thiophene, and pyridine rings.

    Furan-2-yl acrylamide: Similar structure but lacks the pyridine and thiophene rings.

    Thiophene-2-yl acrylamide: Similar structure but lacks the furan and pyridine rings.

    Pyridin-3-yl acrylamide: Similar structure but lacks the furan and thiophene rings.

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which can impart unique electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIVTLUCBLIHH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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